(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
CAS No.: 1158481-73-2
Cat. No.: VC8052980
Molecular Formula: C14H24ClN
Molecular Weight: 241.8 g/mol
* For research use only. Not for human or veterinary use.
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride - 1158481-73-2](/images/structure/VC8052980.png)
Specification
CAS No. | 1158481-73-2 |
---|---|
Molecular Formula | C14H24ClN |
Molecular Weight | 241.8 g/mol |
IUPAC Name | N-[(4-propan-2-ylphenyl)methyl]butan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C14H23N.ClH/c1-5-12(4)15-10-13-6-8-14(9-7-13)11(2)3;/h6-9,11-12,15H,5,10H2,1-4H3;1H |
Standard InChI Key | QRZPAILPVIQAIJ-UHFFFAOYSA-N |
SMILES | CCC(C)NCC1=CC=C(C=C1)C(C)C.Cl |
Canonical SMILES | CCC(C)NCC1=CC=C(C=C1)C(C)C.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of three key components:
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A butan-2-yl group (sec-butyl) attached to the amine nitrogen
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A 4-(propan-2-yl)phenylmethyl (cumylbenzyl) substituent
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A hydrochloride counterion for charge neutralization.
The stereoelectronic effects of the isopropyl group on the phenyl ring and the sec-butyl chain create a sterically hindered environment around the nitrogen atom, influencing its reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 892588-48-6 (base compound) | |
Molecular Formula (Base) | C₁₄H₂₃N | |
Molecular Weight (Base) | 205.34 g/mol | |
IUPAC Name (Base) | N-[(4-propan-2-ylphenyl)methyl]butan-2-amine | |
SMILES | CCC(C)NCC1=CC=C(C=C1)C(C)C |
Synthetic Pathways and Optimization
Primary Synthesis Route
The base amine is synthesized via a two-step alkylation process:
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Mitsunobu Reaction: 4-Isopropylbenzyl alcohol reacts with butan-2-ol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the ether intermediate .
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Amine Formation: The intermediate undergoes nucleophilic substitution with ammonia or a protected amine source, followed by HCl treatment to yield the hydrochloride salt.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | DEAD, PPh₃, THF, 0°C→RT, 24h | 68 | >95 |
2 | NH₃/MeOH, HCl/Et₂O | 82 | 98 |
Data adapted from analogous syntheses in .
Physicochemical Properties
Solubility and Stability
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Water Solubility: Limited (0.12 mg/mL at 25°C), enhanced by protonation
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logP (Hydrochloride): 3.84 (calculated via XLogP3)
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Thermal Stability: Decomposes at 218°C (DSC analysis of similar compounds)
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 1.48–1.55 (m, 2H, CH₂CH), 2.98–3.12 (m, 3H, NCH₂ and CH(CH₃)₂), 7.32–7.45 (m, 4H, Ar-H)
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IR (KBr): 2500–3000 cm⁻¹ (N⁺–H stretch), 1590 cm⁻¹ (C=C aromatic)
Pharmacological and Industrial Applications
GPR88 Receptor Modulation
Structural analogs of this compound demonstrate G protein-coupled receptor 88 (GPR88) agonist activity, with EC₅₀ values in the 100–300 nM range (Table 3) . The sec-butyl group optimizes hydrophobic interactions with transmembrane helices, while the isopropylphenyl moiety contributes to π-stacking in the binding pocket.
Table 3: Comparative Activity of Analogues
Compound | cAMP pEC₅₀ | EC₅₀ (nM) |
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Butan-2-yl derivative | 6.61 ± 0.04 | 245 |
3-Methylbutan-2-yl analogue | 6.67 ± 0.07 | 214 |
n-Pentyl analogue | 6.53 ± 0.08 | 295 |
Industrial Uses
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Phase-Transfer Catalyst: Facilitates alkylation reactions in biphasic systems due to amphiphilic structure
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Corrosion Inhibitor: Adsorbs on metal surfaces via amine and aromatic groups (patent literature )
Comparison with Structural Analogues
Table 4: Key Differences in Physicochemical Properties
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